molecular formula C13H18O3 B13873568 2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester

2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester

Cat. No.: B13873568
M. Wt: 222.28 g/mol
InChI Key: HZHVSKBJGPSDCK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-hydroxy-2-(2-propan-2-ylphenyl)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxy-2-(2-propan-2-ylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxo-2-(2-propan-2-ylphenyl)acetate.

    Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)ethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for halogenation reactions.

Major Products Formed

    Oxidation: Ethyl 2-oxo-2-(2-propan-2-ylphenyl)acetate.

    Reduction: Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)ethanol.

    Substitution: Halogenated derivatives of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate.

Scientific Research Applications

Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate can be compared with similar compounds such as:

    Ethyl 2-hydroxy-2-phenylacetate: Lacks the isopropyl group, resulting in different chemical and biological properties.

    Methyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate: The methyl ester variant, which may exhibit different reactivity and applications.

    Ethyl 2-hydroxy-2-(4-methylphenyl)acetate: Contains a methyl group on the phenyl ring, leading to variations in its chemical behavior.

The uniqueness of ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-4-16-13(15)12(14)11-8-6-5-7-10(11)9(2)3/h5-9,12,14H,4H2,1-3H3

InChI Key

HZHVSKBJGPSDCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C(C)C)O

Origin of Product

United States

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